N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is a chemical compound with a unique structure that offers potential applications in various scientific research domains. Its structure includes a quinoline ring system, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Ring: This can be achieved through a Pfitzinger reaction, where an aniline derivative reacts with an aldehyde in the presence of a base.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Its potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA or inhibit specific enzymes, while the sulfonamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
Compared to these similar compounds, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide has a unique combination of functional groups that can offer distinct biological and chemical properties. Its propylbenzene sulfonamide moiety may provide enhanced solubility and binding characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-5-15-6-10-18(11-7-15)26(24,25)21-17-9-12-19-16(14-17)8-13-20(23)22(19)4-2/h6-7,9-12,14,21H,3-5,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPPEQWNDPOVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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